Bienvenue dans la boutique en ligne BenchChem!

AZ760

CCR8 Antagonist Chemokine Receptor GPCR Pharmacology

This CCR8 antagonist provides a defined hERG liability profile and high free fraction, making it a reliable control for cardiac safety and DMPK studies. Its unique 1-oxidopyridin-1-ium moiety enables precise SAR investigations.

Molecular Formula C29H33N3O4
Molecular Weight 487.6 g/mol
Cat. No. B12364745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ760
Molecular FormulaC29H33N3O4
Molecular Weight487.6 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OC2=CC=CC=C2CN3CCC4(CC3)CCN(CC4)C(=O)C5=CC=CC=[N+]5[O-]
InChIInChI=1S/C29H33N3O4/c1-35-26-11-4-5-12-27(26)36-25-10-3-2-8-23(25)22-30-18-13-29(14-19-30)15-20-31(21-16-29)28(33)24-9-6-7-17-32(24)34/h2-12,17H,13-16,18-22H2,1H3
InChIKeyBEWXCKHNNXXEFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone (AZ760) Procurement and Scientific Selection Guide


[9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone, commonly known as AZ760 (CAS 912461-36-0), is a small molecule antagonist of the C-C chemokine receptor type 8 (CCR8) . This compound belongs to the 3,9-diazaspiro[5.5]undecane class of spirocyclic amines and is characterized by its unique 1-oxidopyridin-1-ium-2-yl methanone moiety . AZ760 is reported to demonstrate excellent potency at the CCR8 receptor, good lipophilicity, and a high free fraction in blood; however, it also exhibits unacceptable inhibition of the hERG potassium channel, which has limited its further therapeutic development [1].

Why AZ760 Cannot Be Substituted by Other CCR8 Antagonists or Diazaspiro Analogs


Substituting AZ760 with a generic CCR8 antagonist or a closely related diazaspiro analog is not a straightforward replacement due to substantial differences in key properties that dictate experimental and procurement value. While other CCR8 antagonists like AZ084 (Ki=0.9 nM) and CCR8 antagonist 1 (Ki=1.6 nM) offer defined target engagement data, they lack the high blood free fraction and specific lipophilicity profile of AZ760, which are critical for applications requiring free drug concentration. Conversely, the structurally related diazaspiro analog [9-[[2-(2-methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-pyrimidin-4-ylmethanone (CHEMBL574655) demonstrates measurable CCR8 antagonism (Ki=4.9 nM) [1] but does not carry the 1-oxidopyridin-1-ium group, which is responsible for AZ760's unique physiochemical and hERG liability profile. Therefore, selecting AZ760 over its comparators is a decision driven by the specific need for a high free fraction compound with a defined, albeit unfavorable, hERG signature.

Quantitative Differentiation of AZ760: Evidence for Scientific and Procurement Decisions


Comparative CCR8 Antagonist Potency: AZ760 vs. Structurally Related Diazaspiro Analog

While a direct, publicly reported Ki or IC50 value for AZ760 at the CCR8 receptor is not available, a closely related structural analog from the same chemical series provides a quantitative benchmark. This analog, [9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-pyrimidin-4-ylmethanone (CHEMBL574655), differs only in its right-hand amide group (pyrimidin-4-ylmethanone vs. 1-oxidopyridin-1-ium-2-ylmethanone). It demonstrates a binding affinity (Ki) of 4.9 nM at human CCR8 [1]. This data point serves as a class-level inference for the scaffold's potency and highlights that AZ760's unique 1-oxidopyridin-1-ium moiety is likely a key determinant of its distinct pharmacological profile, including its notable hERG liability.

CCR8 Antagonist Chemokine Receptor GPCR Pharmacology

hERG Liability: A Critical Differentiator from Clinical-Stage CCR8 Antagonists

AZ760 is consistently reported across multiple vendor technical datasheets to exhibit 'unacceptable hERG inhibition' . In contrast, advanced CCR8 antagonists like AZ084 are specifically optimized to avoid this liability, demonstrating high selectivity and oral bioavailability . While a specific IC50 value for AZ760 on the hERG channel is not publicly disclosed, the qualitative descriptor 'unacceptable' indicates a potent interaction that would preclude further therapeutic development. This clear differentiation positions AZ760 as a valuable tool compound for investigating the structure-activity relationship (SAR) of hERG binding within the diazaspiro series or for use in counter-screening assays to identify hERG-safe alternatives.

hERG Inhibition Cardiotoxicity Safety Pharmacology

Lipophilicity as a Determinant of Blood Free Fraction: Comparison with Potent CCR8 Antagonists

AZ760 is characterized by its 'good lipophilicity', a property that directly correlates with its reported 'high free fraction in blood' . This is a critical differentiator from highly potent but often more polar clinical candidates. For instance, the highly potent clinical-stage CCR8 antagonist AZ084 (Ki=0.9 nM) has a lower calculated partition coefficient (cLogP) of approximately 4.5, whereas AZ760, with a larger and more lipophilic 1-oxidopyridin-1-ium-2-ylmethanone group, is expected to have a higher cLogP [1]. A higher lipophilicity, while often linked to increased free drug concentration, also correlates with a higher risk of off-target pharmacology (e.g., hERG binding) and metabolic instability. This makes AZ760 an ideal tool for probing the impact of elevated lipophilicity on the DMPK and safety profile of CCR8 antagonists.

Lipophilicity Free Fraction Drug Metabolism and Pharmacokinetics (DMPK)

Optimal Research and Industrial Applications for [9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone (AZ760)


Safety Pharmacology: Profiling hERG Channel Interactions in a CCR8-Targeted Scaffold

AZ760 is an ideal compound for use as a positive control or tool in hERG liability assessments. Given its documented 'unacceptable hERG inhibition' , it serves as a reliable comparator for evaluating the cardiac safety profile of novel, chemically related CCR8 antagonists. Research groups can use AZ760 to benchmark their lead compounds in standard hERG binding and functional assays, providing a clear, measurable threshold for hERG activity that must be avoided in clinical candidates.

Medicinal Chemistry SAR: Exploring the Impact of the 1-Oxidopyridin-1-ium Moiety

The structural difference between AZ760 and its pyrimidin-4-ylmethanone analog (CHEMBL574655, Ki=4.9 nM) [1] provides a unique opportunity for SAR studies. Researchers can procure both compounds to systematically investigate how the replacement of a pyrimidine group with a 1-oxidopyridin-1-ium moiety affects key drug-like properties. This head-to-head comparison can elucidate the specific contributions of this functional group to lipophilicity, plasma protein binding, and hERG channel engagement.

DMPK Investigations: Characterizing a High Free Fraction CCR8 Antagonist

AZ760 is consistently reported to have a 'high free fraction in blood' . This makes it a valuable tool for DMPK scientists studying the relationship between chemical structure, protein binding, and in vivo efficacy for CCR8 antagonists. AZ760 can be used in plasma protein binding assays to calibrate models and in preclinical PK studies to understand the impact of high free drug concentration on tissue distribution and clearance, providing a critical data point for optimizing future candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ760

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.